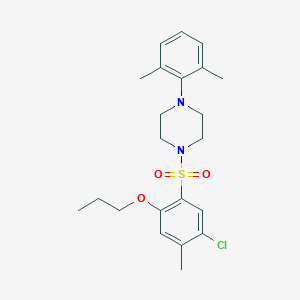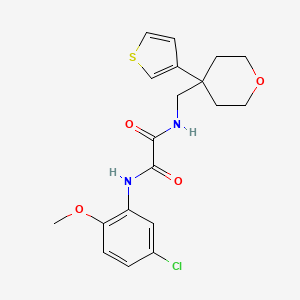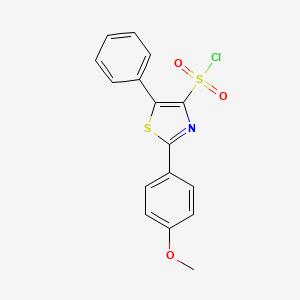
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as TCS-OX2-29, is a potent and selective antagonist of the orexin 2 receptor. Orexin receptors are involved in the regulation of wakefulness and sleep, feeding behavior, and addiction. TCS-OX2-29 has been widely used in scientific research to investigate the role of orexin receptors in various physiological and pathological processes.
Mécanisme D'action
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a selective antagonist of the orexin 2 receptor, which is predominantly expressed in the central nervous system. Orexin 2 receptors are involved in the regulation of wakefulness and sleep, feeding behavior, and addiction. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine binds to the orexin 2 receptor and blocks the binding of orexin A and orexin B, which are endogenous ligands of the receptor. This results in the inhibition of downstream signaling pathways and the suppression of orexin 2 receptor-mediated physiological and pathological processes.
Biochemical and Physiological Effects
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to decrease wakefulness and increase sleep in rodents, suggesting that orexin 2 receptor antagonism may be a potential therapeutic target for sleep disorders. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to decrease food intake and body weight in rodents, suggesting that orexin 2 receptor antagonism may be a potential therapeutic target for obesity. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to decrease the rewarding effects of drugs of abuse, suggesting that orexin 2 receptor antagonism may be a potential therapeutic target for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several advantages as a research tool. It is a highly selective and potent antagonist of the orexin 2 receptor, which allows for precise and specific manipulation of orexin 2 receptor-mediated processes. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is also relatively stable and easy to handle, which facilitates experimental design and execution. However, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine also has some limitations. It has a relatively short half-life and may require frequent dosing in some experimental models. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may also have off-target effects at high concentrations or in certain experimental conditions, which may complicate data interpretation.
Orientations Futures
There are several future directions for research involving 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One potential direction is the investigation of the role of orexin 2 receptors in the regulation of other physiological and pathological processes, such as pain, anxiety, and depression. Another potential direction is the development of more selective and potent orexin 2 receptor antagonists that may have improved pharmacological properties and therapeutic potential. Additionally, the investigation of the effects of chronic orexin 2 receptor antagonism on long-term physiological and behavioral outcomes may provide important insights into the potential clinical applications of orexin 2 receptor antagonists.
Méthodes De Synthèse
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized by a multistep process involving the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base and a solvent. The resulting intermediate is then purified and reacted with a secondary amine to yield the final product.
Applications De Recherche Scientifique
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been used extensively in scientific research to investigate the role of orexin 2 receptors in various physiological and pathological processes. For example, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been used to study the effects of orexin 2 receptor antagonism on sleep-wake behavior, feeding behavior, stress response, and drug addiction. 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been used to investigate the role of orexin 2 receptors in the regulation of cardiovascular function and thermoregulation.
Propriétés
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3S/c1-5-13-28-20-14-18(4)19(23)15-21(20)29(26,27)25-11-9-24(10-12-25)22-16(2)7-6-8-17(22)3/h6-8,14-15H,5,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRPFBSTVNJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)
![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)
